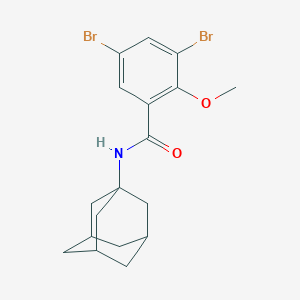![molecular formula C26H24N2O4S B301824 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide](/img/structure/B301824.png)
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide, also known as MNSA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNSA has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. In
Mécanisme D'action
The exact mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide is not fully understood. However, it has been suggested that 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, thereby reducing inflammation and pain. In addition, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been found to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. In addition, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations to using 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in lab experiments. For example, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide may exhibit off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide. One area of research could focus on developing more potent and selective COX-2 inhibitors based on the structure of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide. Another area of research could focus on exploring the anti-cancer effects of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in more detail, with the aim of developing new cancer therapies. Finally, research could also focus on exploring the potential applications of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in other areas of medicine, such as neurodegenerative diseases or cardiovascular disease.
In conclusion, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. While there are some limitations to using 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in lab experiments, it has several advantages, including its ease of synthesis and well-characterized pharmacological properties. Future research on 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide could focus on developing new COX-2 inhibitors, exploring its anti-cancer effects in more detail, and exploring its potential applications in other areas of medicine.
Méthodes De Synthèse
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide is synthesized through a multi-step process involving the reaction of 4-methylaniline with 4-methoxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-naphthylacetic acid. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Propriétés
Nom du produit |
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide |
|---|---|
Formule moléculaire |
C26H24N2O4S |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C26H24N2O4S/c1-19-7-11-23(12-8-19)28(33(30,31)25-15-13-24(32-2)14-16-25)18-26(29)27-22-10-9-20-5-3-4-6-21(20)17-22/h3-17H,18H2,1-2H3,(H,27,29) |
Clé InChI |
BXKMNUGJIZMARZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)

![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)

![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301760.png)

![Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301762.png)
![Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301764.png)
![Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301765.png)